molecular formula C5H4N2O4S B13517141 Methyl5-nitro-1,3-thiazole-2-carboxylate

Methyl5-nitro-1,3-thiazole-2-carboxylate

Cat. No.: B13517141
M. Wt: 188.16 g/mol
InChI Key: ITSFEAYXLDUFRS-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound features a five-membered ring containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1,3-thiazole-2-carboxylate typically involves the nitration of a thiazole derivative followed by esterification. One common method includes the reaction of 2-aminothiazole with nitric acid to introduce the nitro group at the 5-position. This is followed by esterification with methanol in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-nitro-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-nitro-1,3-thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: Methyl 5-nitro-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 5-nitro-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-11-5(8)4-6-2-3(12-4)7(9)10/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFEAYXLDUFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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